molecular formula C6H13ClN2O B1405792 3,4-Dimethylpiperazin-2-one hydrochloride CAS No. 856845-76-6

3,4-Dimethylpiperazin-2-one hydrochloride

Cat. No. B1405792
M. Wt: 164.63 g/mol
InChI Key: LAERIEFWZUENRG-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It has a molecular weight of 164.63 . The compound is solid in form .


Molecular Structure Analysis

The InChI string for 3,4-Dimethylpiperazin-2-one hydrochloride is InChI=1S/C6H12N2O.ClH/c1-5-6(9)7-3-4-8(5)2/h5H,3-4H2,1-2H3;1H . The Canonical SMILES string is CC1C(=O)NCCN1C.Cl .


Physical And Chemical Properties Analysis

3,4-Dimethylpiperazin-2-one hydrochloride has a molecular weight of 128.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 128.094963011 g/mol . The topological polar surface area is 32.3 Ų . The heavy atom count is 9 .

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

  • The molecular structure and hydrogen bonding in derivatives of 3,4-Dimethylpiperazin-2-one hydrochloride, such as N,N′-dimethylpiperazine betaines, have been extensively studied. These studies provide insights into their basicity and spectroscopic properties, contributing to a deeper understanding of their chemical behavior (Dega-Szafran et al., 2002).

Method Development and Validation for Impurity Detection

  • A sensitive liquid chromatographic-tandem mass spectrometric method was developed to quantitatively determine genotoxic impurities in pharmaceutical ingredients, including derivatives of 3,4-Dimethylpiperazin-2-one hydrochloride. This plays a crucial role in ensuring the safety and efficacy of pharmaceuticals (Venugopal et al., 2012).

Synthesis and Characterization of Derivatives

  • The synthesis of various derivatives of 3,4-Dimethylpiperazin-2-one hydrochloride, such as 1,4-Dimethylpiperazin-1-ium 3-hydroxy-2-naphthoate, has been achieved. These compounds are characterized to understand their crystal structure and potential applications in various fields (Craig et al., 2012).

Pharmacological Research Tool Development

  • Certain derivatives of 3,4-Dimethylpiperazin-2-one hydrochloride have been identified as nonpeptidic agonists of specific receptors, making them valuable as pharmacological research tools and potential drug leads (Croston et al., 2002).

Applications in Drug Discovery

  • Compounds like 1-Acyl-4-benzyl-2,5-transdimethyl-piperazine, derived from 3,4-Dimethylpiperazin-2-one hydrochloride, have been studied for their potential as antagonists in the treatment of inflammatory diseases, showcasing their significance in drug discovery and development (Norman, 2006).

Chemical Synthesis and Characterization

  • The reaction of 3,4-Dimethylpiperazin-2-one hydrochloride with other compounds to synthesize new derivatives has been explored. These synthesized compounds are fully characterized to understand their properties and potential applications (Kalogirou et al., 2020).

Application in Polyurethane Foam Production

  • The suitability of 1,4-dimethylpiperazine, a derivative of 3,4-Dimethylpiperazin-2-one hydrochloride, as a catalyst in polyurethane foam production has been evaluated. Its performance compared to traditional catalysts highlights its potential industrial applications (Samarappuli & Liyanage, 2018).

Safety And Hazards

The compound has a GHS classification pictogram signal of danger . The GHS hazard statement is H302 (100%): Harmful if swallowed .

properties

IUPAC Name

3,4-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-6(9)7-3-4-8(5)2;/h5H,3-4H2,1-2H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAERIEFWZUENRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpiperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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